molecular formula C21H26N4O6 B2462788 [2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate CAS No. 848580-77-8

[2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2462788
CAS No.: 848580-77-8
M. Wt: 430.461
InChI Key: CWGRFIUYCMZSNR-UHFFFAOYSA-N
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Description

[2-[(6-Amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate is a useful research compound. Its molecular formula is C21H26N4O6 and its molecular weight is 430.461. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-amino-4,6-dihydroxypyrimidines, have been found to inhibit immune-activated nitric oxide production . This suggests that the compound might interact with enzymes or receptors involved in immune response and nitric oxide production.

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets by binding to specific sites, thereby altering their function. This could lead to changes in cellular processes, such as immune response or nitric oxide production .

Biochemical Pathways

The compound may affect several biochemical pathways. Given its potential role in inhibiting nitric oxide production, it might impact the nitric oxide signaling pathway . Nitric oxide is a key signaling molecule involved in many physiological and pathological processes. Alterations in this pathway could have downstream effects on immune response, inflammation, and other cellular functions.

Pharmacokinetics

Similar compounds are known to exhibit various pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .

Result of Action

Based on the potential inhibition of nitric oxide production, it could lead to changes in immune response and inflammation

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by the physiological environment, including the presence of other drugs, the patient’s health status, and genetic factors.

Properties

IUPAC Name

[2-[(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6/c1-3-5-11-24(17-18(22)25(10-4-2)21(30)23-19(17)28)16(27)13-31-20(29)15-8-6-14(12-26)7-9-15/h6-9,12H,3-5,10-11,13,22H2,1-2H3,(H,23,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGRFIUYCMZSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=C(N(C(=O)NC1=O)CCC)N)C(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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